![molecular formula C11H13N3O2 B2776401 N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide CAS No. 1993504-43-0](/img/structure/B2776401.png)
N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide
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Description
Synthesis Analysis
The synthesis of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis
The molecular structure of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also contains functional groups such as a carboximidamide group and a phenyl group.Chemical Reactions Analysis
“N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” can undergo various chemical reactions. For instance, it can react with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone to yield corresponding hydrazones . It can also interact with 2,3-dichloronaphthoquinone to afford N-substituted carbohydrazides with a naphthoquinone moiety .Scientific Research Applications
Anticancer Agents:
- Targeting Tumor Cells: N’-hydroxy-pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cells. Researchers are exploring their use as potential anticancer agents by inhibiting specific pathways or proteins involved in tumor growth and metastasis .
- Modulating Inflammation: N’-hydroxy-pyrrolidine derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory enzymes (such as cyclooxygenase and lipoxygenase) or modulate immune responses, making them attractive candidates for developing anti-inflammatory drugs .
- Neuroprotective Effects: Studies suggest that N’-hydroxy-pyrrolidine derivatives may protect neurons from oxidative stress and neurodegeneration. Researchers are investigating their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Green Chemistry and Sustainable Synthesis
N’-hydroxy-pyrrolidine has also found applications in green chemistry and sustainable synthesis:
Microwave-Assisted Organic Synthesis (MAOS):- Efficient Synthesis: Researchers have utilized microwave-assisted methods to synthesize pyrrolidines, including N’-hydroxy-pyrrolidine. MAOS enhances synthetic efficiency, reduces reaction times, and minimizes waste, aligning with principles of green chemistry .
Combinatorial Chemistry and Parallel Synthesis
N’-hydroxy-pyrrolidine has been part of parallel synthesis studies:
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides:- Library Preparation: A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was synthesized using a parallel solution-phase approach. The synthesis involved a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted derivatives, followed by amidation with aliphatic amines. These compounds may have diverse applications .
properties
IUPAC Name |
N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEUKGSMKHUITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide |
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